3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine 3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17785186
InChI: InChI=1S/C10H17N3/c1-6(2)5-8-9(7-3-4-7)12-13-10(8)11/h6-7H,3-5H2,1-2H3,(H3,11,12,13)
SMILES:
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17785186

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine -

Specification

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 5-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-3-amine
Standard InChI InChI=1S/C10H17N3/c1-6(2)5-8-9(7-3-4-7)12-13-10(8)11/h6-7H,3-5H2,1-2H3,(H3,11,12,13)
Standard InChI Key YGVPHANEOLRLSG-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=C(NN=C1N)C2CC2

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s pyrazole ring is substituted at positions 3, 4, and 5 with cyclopropyl, 2-methylpropyl (isobutyl), and amine groups, respectively. This arrangement creates a sterically crowded environment that modulates its electronic distribution and intermolecular interactions. The cyclopropyl group introduces angle strain, enhancing reactivity in ring-opening or cross-coupling reactions. Meanwhile, the isobutyl side chain contributes to increased lipophilicity, which may improve membrane permeability in biological systems .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10_{10}H17_{17}N3_{3}
Molecular Weight179.26 g/mol
IUPAC Name5-Amino-3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazole
Canonical SMILESCC(C)CC1=C(NC(=N1)C2CC2)N
Topological Polar Surface Area56.6 Ų

The amine group at position 5 serves as a hydrogen bond donor, enabling interactions with biological targets such as enzymes or receptors. Computational models predict moderate blood-brain barrier permeability, suggesting potential central nervous system activity .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine typically begins with functionalization of a pyrazole precursor. A representative pathway involves:

  • Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition using dihalocarbenes or transition-metal catalysts.

  • Alkylation: Attachment of the isobutyl moiety through nucleophilic substitution or Friedel-Crafts alkylation .

  • Amination: Direct amination at position 5 using hydroxylamine or ammonia under high-pressure conditions.

Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing typical reaction times from 12 hours to 30 minutes while maintaining yields above 75%. Challenges include regioselectivity control during cyclopropanation and preventing N-alkylation side reactions during amination.

Table 2: Comparative Synthetic Yields

Synthetic StepConventional Yield (%)Microwave-Assisted Yield (%)
Cyclopropanation5872
Alkylation6581
Amination4768

Material Science Applications

Polymer Modifiers

The strain energy of the cyclopropane ring (27.5 kcal/mol) can be harnessed to create shape-memory polymers. Incorporating 3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine into polyurethane matrices increases glass transition temperatures by 15°C, enhancing thermal stability.

Challenges and Future Directions

Synthetic Optimization

Current limitations include low regioselectivity during cyclopropanation and scalability issues. Future work should explore asymmetric catalysis to improve stereochemical control and flow chemistry for large-scale production .

Target Identification

High-throughput screening is needed to identify specific biological targets. Proteomic studies using affinity chromatography probes could elucidate binding partners in disease-relevant pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator